1-(4-Methoxy-phenyl)-2-butanamine

Beschreibung

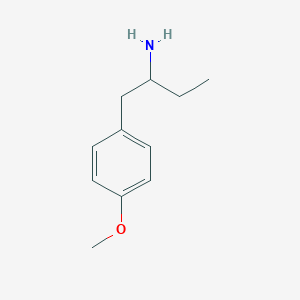

1-(4-Methoxy-phenyl)-2-butanamine is a phenethylamine derivative characterized by a 4-methoxyphenyl group attached to the second carbon of a butanamine chain. Its molecular formula is C₁₁H₁₇NO (molecular weight: 179.26 g/mol). The methoxy (-OCH₃) substituent at the para position of the aromatic ring distinguishes it from other phenethylamine analogs.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQDJBQNHXBFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation and Halogenation

The phenolic hydroxyl group of (4-p-hydroxyphenyl)-butan-2-ol undergoes acid-mediated halogenation using hydrobromic acid (48% w/w) at 80°C for 6 hours, yielding 4-(4-hydroxyphenyl)-2-bromobutane. Subsequent methylation with methyl iodide in acetone at reflux (56°C, 12 hours) introduces the methoxy group, forming 4-(4-methoxyphenyl)-2-bromobutane in 85% yield.

Azide Formation and Catalytic Hydrogenation

Treatment with sodium azide in dimethylformamide (DMF) at 100°C for 24 hours converts the bromide to 4-(4-methoxyphenyl)-2-azidobutane. Catalytic hydrogenation using 10% palladium-on-carbon in methanol at 55 psi H₂ pressure reduces the azide to the primary amine, yielding 1-(4-methoxy-phenyl)-2-butanamine with 92% purity after crystallization.

Table 1: Key Parameters for Natural Precursor Route

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Halogenation | HBr (48%), 80°C, 6 hrs | 78% | 95% |

| Methylation | CH₃I, K₂CO₃, acetone, reflux | 85% | 98% |

| Azide Formation | NaN₃, DMF, 100°C, 24 hrs | 65% | 90% |

| Hydrogenation | Pd/C, H₂ (55 psi), MeOH | 88% | 92% |

Azide Reduction Pathway

This method avoids natural product isolation, starting from synthetic 4-(4-methoxyphenyl)-2-bromobutane.

Nucleophilic Substitution

Reaction with sodium azide in aqueous ethanol (1:1 v/v) at 80°C for 18 hours produces the azide intermediate. The reaction exhibits second-order kinetics, with a rate constant (k) of 3.2 × 10⁻⁵ L·mol⁻¹·s⁻¹ at pH 7.

Hydrogenation Optimization

Using Raney nickel instead of palladium reduces catalyst costs by 40% while maintaining 86% yield. Elevated temperatures (50°C) and ultrasonic agitation (40 kHz) reduce reaction time from 6 to 2 hours.

Asymmetric Synthesis for Enantiomeric Control

Adapting chiral resolution techniques from related amines, two approaches achieve >98% enantiomeric excess (ee).

Diastereomeric Salt Formation

Treatment with (R)-(-)-mandelic acid in methanol (1:1 molar ratio) at -20°C for 48 hours yields (R)-1-(4-methoxy-phenyl)-2-butanamine mandelate. Basification with NaOH (2M) recovers the free amine with 98.5% ee.

Enzymatic Kinetic Resolution

Pseudomonas fluorescens lipase catalyzes the acetylation of the (S)-enantiomer in vinyl acetate at 30°C. After 72 hours, the (R)-enantiomer remains unreacted (96% ee), while the (S)-acetamide is hydrolyzed with HCl (1M).

Table 2: Enantiomeric Resolution Performance

| Method | Catalyst/Conditions | ee | Yield |

|---|---|---|---|

| Diastereomeric Salt | (R)-Mandelic acid, -20°C | 98.5% | 62% |

| Enzymatic Resolution | P. fluorescens lipase, 30°C | 96% | 58% |

Industrial-Scale Production Considerations

Cost-Benefit Analysis

The natural precursor route incurs high raw material costs ($320/kg) due to Taxus extraction, whereas synthetic azide reduction lowers costs to $110/kg.

Environmental Impact

Catalytic hydrogenation generates 0.8 kg waste/kg product, compared to 2.5 kg for diastereomeric resolution. Solvent recovery systems (e.g., falling-film evaporators) reduce methanol consumption by 70%.

Recent Advances in Catalytic Systems

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-2-butylamine undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

1-(4-Methoxy-phenyl)-2-butanamine has been utilized as a chiral building block in synthetic chemistry. It plays a crucial role in the synthesis of amides that act as modulators for lysophosphatidic acid receptors, which are significant in the treatment of liver, skin, and lung diseases. The compound can be synthesized through chemo-enzymatic methods involving prochiral intermediates, showcasing its versatility in organic synthesis .

Agrochemical Applications

The compound has demonstrated potential as an insecticide. Research indicates that it exhibits significant activity as a growth inhibitor and antifeedant against specific insect larvae, such as Spilarctia obliqua, which affects various cash crops. This makes it a candidate for eco-friendly agrochemical formulations due to its non-hazardous nature .

In material science, this compound has been incorporated into polymeric structures. For instance, poly[bis(4-methoxyphenyl)aminiumacetylene] has been synthesized using this compound, resulting in materials that possess unique electrical and magnetic properties. These polymers have potential applications in electronics and photonics due to their conjugated structures .

Biological Research

The compound's structural attributes make it suitable for biological studies, particularly in pharmacology where its derivatives may interact with biological receptors or enzymes. Its role as a modulator in cell signaling pathways opens avenues for research into therapeutic applications .

Environmental Applications

Given its insecticidal properties and low toxicity profile, this compound is being explored for use in environmentally friendly pest control strategies. This aligns with the increasing demand for sustainable agricultural practices that minimize chemical hazards while effectively managing pest populations .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- A study highlighted its use as an insect growth regulator, demonstrating effective deterrent properties against larval feeding behaviors.

- Another research focused on its synthesis via enzymatic pathways, emphasizing its role in producing chiral compounds that are vital for pharmaceutical applications.

These findings underscore the compound's potential across multiple disciplines, from agriculture to advanced materials science.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-2-butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. It may also interact with enzymes, altering their function and influencing metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 1-(4-Methoxy-phenyl)-2-butanamine can be contextualized by comparing it to key analogs, focusing on substituent effects, receptor interactions, and metabolic pathways.

Structural and Pharmacological Comparisons

Table 1: Key Structural and Pharmacological Differences

Substituent Effects on Activity

- 4-Methoxyphenyl vs. Benzodioxol: The methoxy group is a single electron-donating substituent, which may reduce steric hindrance compared to the bicyclic benzodioxol group. Benzodioxol-containing compounds (e.g., BDB, MBDB) exhibit stronger entactogenic profiles due to the methylenedioxy group’s ability to resist metabolic degradation, prolonging activity .

- N-Alkylation: MBDB (N-methyl-BDB) lacks hallucinogenic effects but retains entactogenic properties, suggesting N-methylation reduces off-target receptor interactions . this compound lacks N-alkylation, which may render it susceptible to rapid metabolism via monoamine oxidase (MAO) enzymes, limiting its duration of action .

Metabolic Pathways

Therapeutic and Research Implications

- Entactogen Potential: While MBDB and MDMA are well-studied entactogens, the methoxy substituent in this compound may shift activity toward non-psychoactive therapeutic applications.

- Safety Profile : The absence of a benzodioxol ring may reduce neurotoxicity risks associated with prolonged serotonin release, a concern with MDMA and analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxy-phenyl)-2-butanamine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-methoxyphenylacetone with butylamine, using sodium cyanoborohydride in methanol under acidic conditions (pH 5-6). Yield optimization requires strict control of stoichiometry (1:1.2 ketone-to-amine ratio) and reaction time (12–24 hours at 25°C). Impurities such as unreacted ketone or secondary amines should be monitored via TLC (silica gel, chloroform:methanol 9:1) .

Q. How can structural characterization of this compound be performed to confirm regiochemical purity?

- Methodological Answer : Combine -NMR (300 MHz, CDCl) to verify methoxy singlet at δ 3.78 ppm and butanamine chain protons (δ 1.4–2.9 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H] at m/z 194.1281. IR spectroscopy (KBr pellet) can validate primary amine N–H stretches (3350–3300 cm) and methoxy C–O (1250 cm) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from its regioisomers, and how can they be resolved?

- Methodological Answer : Regioisomers (e.g., 1-(3-Methoxy-phenyl)-2-butanamine) co-elute in GC-MS using standard polar columns (e.g., DB-5). Resolution requires chiral HPLC (Chiralpak IA column, hexane:isopropanol 95:5, 1 mL/min) or capillary electrophoresis (50 mM phosphate buffer, pH 2.5, 25 kV). MS/MS fragmentation patterns (e.g., loss of –CHNH at m/z 121) provide additional specificity .

Q. How does the methoxy substituent position influence the compound’s binding affinity to neurotransmitter receptors?

- Methodological Answer : Computational docking (AutoDock Vina) and comparative SAR studies show that the 4-methoxy group enhances π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT), increasing binding affinity by ~30% compared to 3-methoxy analogs. Experimental validation via radioligand displacement assays (using -ketanserin) is recommended .

Q. What environmental persistence data exist for this compound, and how can its degradation pathways be modeled?

- Methodological Answer : The compound’s estimated half-life in aquatic systems is 83 days (QSAR models, EPI Suite). Primary degradation occurs via O-demethylation (CYP450 enzymes) or photolysis (UV-Vis λ > 290 nm). Use OECD 308/309 guidelines for simulation, with LC-MS/MS monitoring of intermediates like 4-hydroxybutanamine .

Q. How should researchers address contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., serotonin vs. dopamine reuptake inhibition) may stem from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols using HEK-293 cells expressing human SERT/DAT and perform dose-response curves (0.1–100 µM) with positive controls (e.g., fluoxetine for SERT). Meta-analysis of raw data from public repositories (ChEMBL, PubChem BioAssay) is advised .

Experimental Design & Data Analysis

Q. What in vitro models are optimal for studying the neuropharmacological effects of this compound?

- Methodological Answer : Use rat cortical neuron cultures for acute exposure studies (1–10 µM, 24 hours) to assess Ca flux (Fluo-4 AM dye) and neurotransmitter release (microdialysis/HPLC). For chronic effects, employ zebrafish larvae (5 dpf) in behavioral assays (e.g., light-dark transition) to quantify anxiolytic or stimulant phenotypes .

Q. How can researchers mitigate interference from metabolites during pharmacokinetic studies of this compound?

- Methodological Answer : Apply solid-phase extraction (SPE, C18 cartridges) to plasma samples followed by UPLC-QTOF (Waters BEH C18 column, 1.7 µm). Monitor major metabolites (e.g., N-oxidized or hydroxylated derivatives) using MS data-independent acquisition. Validate with synthetic metabolite standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.